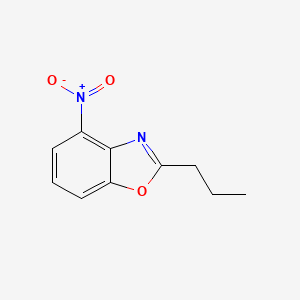

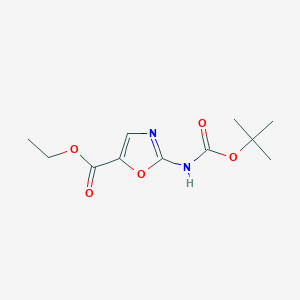

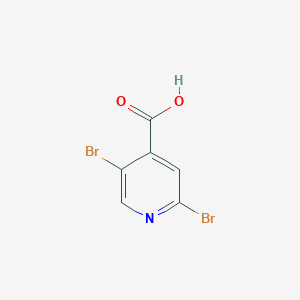

![molecular formula C8H7ClN4O B1328569 5-氯咪唑并[1,2-a]吡啶-2-甲酰肼 CAS No. 1000017-96-8](/img/structure/B1328569.png)

5-氯咪唑并[1,2-a]吡啶-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions. The chloro and carbohydrazide substituents on the imidazo[1,2-a]pyridine core can influence the reactivity and physical properties of the molecule, making it a valuable compound for further chemical transformations and biological studies.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as those related to 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, has been achieved through various methods. One approach involves a five-component cascade reaction that efficiently produces N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine carbohydrazide derivatives . This method is catalyst-free and utilizes environmentally benign solvents, highlighting its operational simplicity and clean reaction profile.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazo[1,2-a]pyridine core. Spectroscopic studies, including X-ray structure analyses, have been used to confirm the structures of related compounds . These studies are crucial for understanding the reactivity and potential interactions of the molecule with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the synthesis of chloroimidazo[4,5-c]pyridines and related derivatives has been accomplished through ring closure reactions . Additionally, the coupling of N-tosylhydrazones with imidazopyridines followed by reductive annulation has been used to construct pyrrolo-imidazo[1,2-a]pyridine scaffolds . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives as intermediates in the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide and related compounds are influenced by their molecular structure. The presence of chloro and carbohydrazide groups can affect the compound's solubility, stability, and reactivity. For example, the use of different solvents and reagents can lead to the formation of various heterocyclic derivatives, as seen in the synthesis of pyrazolo[3,4-b]pyridines . Understanding these properties is essential for the development of new compounds with desired biological or chemical activities.

科学研究应用

化学和性质

- 已综述了与 5-氯咪唑并[1,2-a]吡啶-2-甲酰肼相关的化合物的化学和性质,例如 2,6-双-(苯并咪唑-2-基)-吡啶和 2,6-双-(苯并噻唑-2-基)-吡啶。这些研究强调了此类配体的制备程序、质子化/去质子化形式、络合物形成以及光谱、结构、磁学、生物学和电化学活性等重要性质 (Boča, Jameson, & Linert, 2011)。

生物学意义

- 与 5-氯咪唑并[1,2-a]吡啶-2-甲酰肼在结构上相关的吡唑并[1,5-a]嘧啶骨架已显示出广泛的药用特性,包括抗癌、抗感染和抗炎活性。这篇综述概述了用于吡唑并[1,5-a]嘧啶衍生物的合成策略及其重要的生物学特性以及构效关系 (SAR) 研究,表明了在药物开发中进一步探索此类化合物的空间 (Cherukupalli 等人,2017 年)。

合成和药用方面

- 已经综述了 2-异烟酰肼甲酰胺衍生物的抗结核活性,这些衍生物与 5-氯咪唑并[1,2-a]吡啶-2-甲酰肼的甲酰肼部分密切相关。这些衍生物对包括耐药菌株在内的各种分枝杆菌菌株表现出显着的活性,突出了此类化合物在开发新的抗结核药剂中的潜力 (Asif, 2014)。

进一步研究的潜力

- 由咪唑和相关结构合成的杂环 N-氧化物衍生物已显示出多种功能,这些功能在金属配合物形成、催化和药用应用等领域很重要。这篇综述强调了此类化合物的多功能性,包括它们的抗癌、抗菌和抗炎活性,表明在高级化学和药物开发中具有广泛的潜在应用 (Li 等人,2019 年)。

安全和危害

The compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXRQQRIQTGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

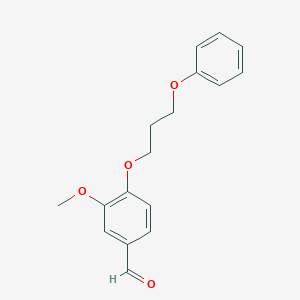

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

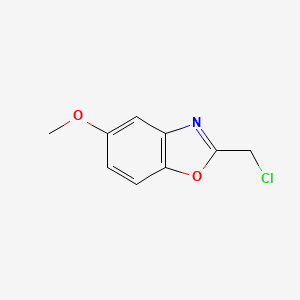

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)